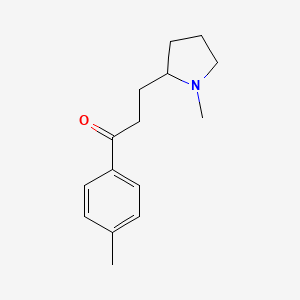
(2-Butoxyethyl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Butoxyethyl)(triphenyl)phosphanium bromide is an organophosphorus compound that features a triphenylphosphonium cation and a bromide anion. This compound is part of a broader class of phosphonium salts, which are widely used in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2-butoxyethyl bromide. The reaction is carried out in an appropriate solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the 2-butoxyethyl bromide, resulting in the formation of the phosphonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized using microwave irradiation. This method significantly reduces reaction times and increases yields. For instance, the reaction can be carried out at 60°C for 30 minutes under microwave conditions, resulting in high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Butoxyethyl)(triphenyl)phosphanium bromide primarily undergoes substitution reactions due to the presence of the phosphonium cation. It can also participate in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Wittig Reaction: The compound reacts with carbonyl compounds (aldehydes or ketones) in the presence of a strong base like butyl lithium (BuLi) to form alkenes.
Major Products
Substitution Reactions: The major products are typically phosphonium salts with different alkyl groups.
Wittig Reaction: The major products are alkenes and triphenylphosphine oxide.
Wissenschaftliche Forschungsanwendungen
(2-Butoxyethyl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction for the synthesis of alkenes.
Biology: Phosphonium salts, including this compound, are used in the study of mitochondrial function due to their ability to accumulate in mitochondria.
Medicine: These compounds are explored for their potential use in drug delivery systems, particularly targeting mitochondria.
Industry: It is used in the modification of polymers and nanocomposites.
Wirkmechanismus
The primary mechanism of action for (2-Butoxyethyl)(triphenyl)phosphanium bromide involves its role as a Wittig reagent. The compound forms a phosphonium ylide upon deprotonation, which then reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate and an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (2-Hydroxyethyl)triphenylphosphonium bromide
Uniqueness
(2-Butoxyethyl)(triphenyl)phosphanium bromide is unique due to the presence of the butoxyethyl group, which imparts different solubility and reactivity characteristics compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Eigenschaften
| 92777-89-4 | |
Molekularformel |
C24H28BrOP |
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
2-butoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28OP.BrH/c1-2-3-19-25-20-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,2-3,19-21H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OZQFNIMOOOCMLZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)

![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
